25I-NBF hydrochloride

Descripción

The compound 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethan-1-amine, commonly known as 25I-NBF, is a synthetic molecule belonging to the N-benzylphenethylamine class. wikipedia.orgnih.gov In its hydrochloride salt form, it serves as a valuable tool in scientific investigation, particularly within the fields of neuropharmacology and chemical biology. caymanchem.commedchemexpress.com This article focuses exclusively on the academic and research aspects of 25I-NBF (hydrochloride), detailing its scientific origins, emergence in literature, and its specific applications in research settings.

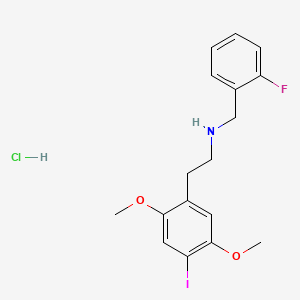

Structure

2D Structure

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAILJKILCIMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-13-1 | |

| Record name | 25I-Nbf hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBF HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Precursor Analysis

Synthetic Pathways for 25I-NBF (hydrochloride)

The most prevalent synthetic route for 25I-NBF and its analogues is reductive amination. wikipedia.orgnih.gov This well-established method involves the reaction of a primary amine with an aldehyde to form an intermediate imine, which is subsequently reduced to a secondary amine. mdpi.com

Specifically for 25I-NBF, the synthesis is typically achieved through the indirect reductive amination of 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine (2C-I) with 2-fluorobenzaldehyde. wikipedia.orgdrugsandalcohol.ie The resulting freebase, 25I-NBF, is then treated with hydrochloric acid to produce the more stable hydrochloride salt. caymanchem.comcaymanchem.com This general strategy has been employed to create extensive libraries of N-benzylphenethylamine derivatives for detailed structure-activity relationship (SAR) studies. nih.govacs.org

The synthesis of 25I-NBF (hydrochloride) relies on two primary precursor compounds. The phenethylamine (B48288) backbone is provided by 2C-I, while the N-benzyl moiety is introduced by 2-fluorobenzaldehyde. wikipedia.orgdrugsandalcohol.ie

Table 1: Precursor Compounds for 25I-NBF Synthesis

| Compound Name | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

|---|---|---|---|---|

| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | C₁₀H₁₄INO₂ | 307.131 | Phenethylamine backbone |

| 2-Fluorobenzaldehyde | 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Introduces the N-(2-fluorobenzyl) group |

Data sourced from references wikipedia.orgwikipedia.org.

The reaction mechanism for the synthesis of 25I-NBF via indirect reductive amination proceeds in two main steps: mdpi.com

Imine Formation: The primary amine group of 2C-I acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, specifically an N-(2-fluorobenzylidene)-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine intermediate.

Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond. This is commonly accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), yielding the secondary amine, 25I-NBF. mdpi.comwikipedia.org

The final step is the protonation of the amine with hydrochloric acid to form the stable 25I-NBF hydrochloride salt. caymanchem.com

Table 2: Key Synthetic Intermediate

| Intermediate Name | IUPAC Name | Chemical Formula |

|---|

| 25I-NBF Imine | N-(2-fluorobenzylidene)-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | C₁₇H₁₇FINO₂ |

Methodological Advancements in N-Benzylphenethylamine Synthesis

While indirect reductive amination remains a foundational method, advancements have been made to streamline and improve the synthesis of N-benzylphenethylamines. mdpi.comnih.gov

One significant advancement is the use of direct reductive amination , or reductive alkylation, in a one-pot reaction. This approach combines the amine, the aldehyde, and a milder reducing agent, such as sodium triacetoxyborohydride, simultaneously. This method can be more efficient than the two-step process of first forming and isolating the imine before reduction, as described in the synthesis of the related compound 25I-NBOMe. wikipedia.org

These synthetic methodologies have proven robust and versatile, enabling the creation of large arrays of N-benzylphenethylamine analogues. nih.gov This has been crucial for exploring how structural modifications to both the phenethylamine core and the N-benzyl substituent impact the compound's pharmacological properties, particularly their affinity and activity at serotonin (B10506) receptors. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Full Chemical Name |

|---|---|

| 25I-NBF (hydrochloride) | N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride |

| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine |

| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine |

| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 2-Fluorobenzaldehyde | 2-Fluorobenzaldehyde |

| 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Sodium borohydride | Sodium borohydride |

| Sodium triacetoxyborohydride | Sodium triacetoxyborohydride |

| 25I-NBF Imine | N-(2-fluorobenzylidene)-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine |

Pharmacological Characterization of 25i Nbf Hydrochloride

Receptor Binding Profile

Interaction with Serotonin (B10506) 5-HT2A Receptors

25I-NBF, a derivative of the phenethylamine (B48288) hallucinogen 2C-I, demonstrates a high affinity for the human serotonin 5-HT2A receptor. nih.govcaymanchem.com Research has identified it as a highly potent ligand for this receptor subtype. nih.govcaymanchem.com Quantitative analysis of its binding affinity has determined a Ki value of 0.26 nM. caymanchem.combertin-bioreagent.comncats.io The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand, with a lower value indicating a higher binding affinity. The N-benzyl group present in the structure of 25I-NBF is crucial for this high-affinity binding.

Receptor Binding Affinity of 25I-NBF

| Receptor | Ki Value (nM) |

|---|---|

| 5-HT2A | 0.26 |

Evaluation of Receptor Agonism and Partial Agonism

Functionally, 25I-NBF acts as a partial agonist at the human 5-HT2A receptor. nih.govcaymanchem.com A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. Studies have reported an EC50 value of 1.6 nM for 25I-NBF. caymanchem.combertin-bioreagent.com The EC50 value is the concentration of a drug that gives a half-maximal response. This indicates that 25I-NBF is a potent activator of the 5-HT2A receptor, though it does not produce the maximal response that a full agonist would.

Functional Activity of 25I-NBF at the 5-HT2A Receptor

| Parameter | Value (nM) |

|---|---|

| EC50 | 1.6 |

Biased Agonism Signaling Pathways (e.g., β-arrestin 2)

25I-NBF exhibits biased agonism, preferentially activating certain intracellular signaling pathways over others. nih.govwikipedia.org Specifically, it shows a bias towards the β-arrestin 2 coupled signaling pathway. nih.govwikipedia.org Biased agonism is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR) stabilizes a conformation of the receptor that preferentially activates a subset of its downstream signaling pathways. This selective activation of the β-arrestin 2 pathway by 25I-NBF distinguishes its pharmacological profile from other 5-HT2A receptor agonists that may favor G-protein signaling pathways.

Molecular Mechanisms of Action

Receptor Residue Interactions (e.g., Phe339, Phe340)

The high potency of N-benzyl phenethylamine agonists like 25I-NBF at the 5-HT2A receptor is attributed to specific interactions with key amino acid residues within the receptor's binding pocket. Molecular modeling and site-directed mutagenesis studies have implicated phenylalanine residues at positions 339 (Phe339) and 340 (Phe340) in the sixth transmembrane domain (TM6) of the receptor as critical for the binding and activation by this class of compounds. It is hypothesized that the N-benzyl moiety of these ligands forms a direct interaction with Phe339, while the phenethylamine core interacts with Phe340. These interactions are thought to stabilize the active conformation of the receptor, leading to its potent activation.

Intracellular Signaling Cascades (e.g., ERK activation, receptor endocytosis)

Activation of the 5-HT2A receptor by agonists can initiate a cascade of intracellular signaling events. One such pathway is the activation of extracellular signal-regulated kinases (ERK), which is a downstream component of the mitogen-activated protein kinase (MAPK) cascade. researchgate.net Agonist binding to the 5-HT2A receptor can lead to the phosphorylation and activation of ERK, which in turn can modulate various cellular processes, including gene expression and synaptic plasticity. researchgate.net

Another important consequence of 5-HT2A receptor activation is receptor endocytosis, a process where the receptor is internalized from the cell surface into the interior of the cell. nih.govpnas.org This process is a key mechanism for regulating the number of receptors available for activation and for the desensitization of the cellular response to the agonist. nih.gov Agonist-induced endocytosis of the 5-HT2A receptor can occur via a clathrin-mediated pathway and is a dynamic process, with internalized receptors being either targeted for degradation or recycled back to the cell surface. nih.gov

In Vitro Pharmacological Assays and Methodologies

The in vitro pharmacological profile of 25I-NBF (hydrochloride) has been primarily characterized through its interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. caymanchem.combertin-bioreagent.comwikipedia.org Methodologies employed to determine its binding affinity and functional activity include radioligand binding assays and functional assays measuring receptor activation.

Research findings identify 25I-NBF as a potent partial agonist at the human 5-HT₂A receptor. caymanchem.combertin-bioreagent.comwikipedia.org In vitro studies using cell lines expressing the human 5-HT₂A receptor have been instrumental in quantifying its pharmacological parameters. Competition binding assays are utilized to determine the compound's binding affinity (Ki), which measures how tightly the drug binds to the receptor. Functional assays, on the other hand, are used to measure the compound's potency (EC₅₀) – the concentration required to elicit a half-maximal response – and its efficacy as an agonist.

Detailed research has established specific values for 25I-NBF's interaction with the human 5-HT₂A receptor. These studies demonstrate a high affinity and potency for this particular receptor subtype. caymanchem.combertin-bioreagent.com The compound shows a distinct bias towards the β-arrestin 2 coupled signaling pathway. wikipedia.org

The high affinity and selectivity of 25I-NBF for the 5-HT₂A receptor have led to its use in neuroimaging research. caymanchem.combertin-bioreagent.comwikipedia.org A radiolabelled form of the compound, typically with Carbon-11 (B1219553), has been developed and studied as a potential tracer for mapping the distribution and density of 5-HT₂A receptors in the brain using positron emission tomography (PET). caymanchem.combertin-bioreagent.comwikipedia.org This application relies directly on the in vitro determined high-affinity binding to the target receptor.

Binding Affinity and Functional Potency Data

The following tables summarize the key in vitro pharmacological data for 25I-NBF at the human 5-HT₂A receptor as determined by various research assays.

Table 1: Receptor Binding Affinity of 25I-NBF

| Receptor Subtype | Ligand | Kᵢ (nM) | Organism |

| 5-HT₂A | 25I-NBF | 0.26 | Human |

Data sourced from Cayman Chemical and Bertin Bioreagent product information sheets. caymanchem.combertin-bioreagent.com

Table 2: Functional Potency of 25I-NBF

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Activity | Organism |

| 5-HT₂A | Functional Assay | 1.6 | Partial Agonist | Human |

Data sourced from Cayman Chemical and Bertin Bioreagent product information sheets. caymanchem.combertin-bioreagent.com

Metabolism and Biotransformation Pathways of 25i Nbf Hydrochloride

Identification of Phase I Metabolic Pathways

Phase I metabolism of 25I-NBF involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For 25I-NBF and related N-benzylphenethylamines, oxidative reactions are predominant.

O-Demethylation and Oxidative Biotransformations

A primary route in the Phase I metabolism of compounds structurally similar to 25I-NBF is O-demethylation. This process involves the removal of a methyl group from the methoxy (B1213986) moieties on the phenethylamine (B48288) ring. Studies on the closely related 25I-NBOMe have demonstrated that O-demethylation is a dominant biotransformation pathway. This can be followed by further oxidative reactions, such as O,O-bis-demethylation. The resulting demethylated metabolites are often more polar than the parent compound.

N-Dealkylation Mechanisms

N-dealkylation, the cleavage of the N-benzyl group from the nitrogen atom, is another significant Phase I metabolic pathway. This reaction results in the formation of 2C-I, the parent phenethylamine of 25I-NBF. This metabolic step is crucial as it can produce pharmacologically active metabolites. The mechanism typically involves an initial hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.

Hydroxylation and Other Oxidative Reactions

Hydroxylation, the addition of a hydroxyl group, can occur at various positions on the 25I-NBF molecule. This can happen on either the phenethylamine or the N-benzyl portion of the molecule. In studies of analogous compounds, hydroxylation has been observed, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further metabolic reactions.

Characterization of Phase II Metabolic Pathways

Following Phase I reactions, the resulting metabolites, as well as the parent compound to a lesser extent, undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules to the functional groups of the xenobiotic, which significantly increases water solubility and facilitates excretion.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Cysteine Conjugation, Acetylation)

For N-benzylphenethylamines like 25I-NBF, glucuronidation and sulfation are the most prominent Phase II pathways. The hydroxyl groups introduced during Phase I metabolism are common sites for conjugation with glucuronic acid (glucuronidation) or a sulfonate group (sulfation). Research on the related compound 25B-NBF has also indicated the occurrence of cysteine conjugation and acetylation as metabolic routes. These conjugation reactions result in highly polar and readily excretable metabolites.

Role of Cytochrome P450 Enzymes in 25I-NBF (hydrochloride) Metabolism

The metabolism of 25I-NBF is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are primarily responsible for catalyzing the Phase I oxidative reactions.

Based on studies of the closely related 25I-NBOMe, the primary enzymes involved in its metabolism are CYP3A4 and CYP2D6 . Other CYP isoenzymes, including CYP2C9 and CYP2C19 , have also been implicated in the metabolism of the broader class of NBOMe compounds. It is highly probable that these same enzymes play a crucial role in the biotransformation of 25I-NBF. The specific contributions of each enzyme can vary for different metabolic pathways; for instance, certain CYPs may be more involved in O-demethylation while others are more active in hydroxylation. The involvement of CYP1A1/2 and CYP2B6 has also been noted in the metabolism of some N-benzylphenethylamine derivatives.

Table 1: Summary of Metabolic Pathways for 25I-NBF (hydrochloride) and Related Compounds

| Metabolic Phase | Pathway | Description | Resulting Metabolites (Examples) |

| Phase I | O-Demethylation | Removal of one or both methyl groups from the dimethoxyphenyl ring. | O-desmethyl-25I-NBF, O,O-bis-desmethyl-25I-NBF |

| N-Dealkylation | Cleavage of the N-fluorobenzyl group. | 2C-I | |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic rings or alkyl chain. | Hydroxy-25I-NBF | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. | 25I-NBF-glucuronide, hydroxy-25I-NBF-glucuronide |

| Sulfation | Conjugation with a sulfonate group. | 25I-NBF-sulfate | |

| Cysteine Conjugation | Conjugation with cysteine. | 25I-NBF-cysteine conjugate | |

| Acetylation | Addition of an acetyl group. | Acetyl-25I-NBF conjugate |

Table 2: Cytochrome P450 Enzymes Implicated in the Metabolism of 25I-NBF and Related N-Benzylphenethylamines

| Enzyme | Known or Inferred Role in Metabolism |

| CYP3A4 | Major enzyme involved in the overall metabolism, including oxidation. |

| CYP2D6 | Significant contributor to the metabolic clearance. |

| CYP2C9 | Implicated in the metabolism of the broader NBOMe class. |

| CYP2C19 | Implicated in the metabolism of the broader NBOMe class. |

| CYP1A1/2 | Potential involvement in the metabolism of some derivatives. |

| CYP2B6 | Potential involvement in the metabolism of some derivatives. |

Metabolite Identification Strategies in Pre-Clinical Models

The identification of metabolites for novel psychoactive substances like 25I-NBF is crucial for forensic and clinical toxicology. Pre-clinical models, including in vitro studies with human liver microsomes or hepatocytes and in vivo studies in animal models like mice, are standard strategies for elucidating metabolic pathways. nih.govnih.gov

In Vitro Models: Human hepatocytes and liver microsomes are extensively used to study the Phase I and Phase II metabolism of N-benzylphenethylamines. For instance, incubation of the related compound 25B-NBF with human hepatocytes led to the identification of 33 metabolites. nih.gov This approach allows for the characterization of primary metabolic reactions in a controlled environment. Similarly, studies with 25I-NBOMe in mouse hepatic microsomal preparations successfully identified fifteen different metabolites. nih.gov These in vitro systems are crucial for predicting the major metabolites that are likely to be found in vivo.

In Vivo Models: Animal models, particularly mice, are used to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound. In studies of 25I-NBOMe, mice were administered the compound, and urine was collected and analyzed to identify metabolites. researchgate.net This in vivo approach provides a more comprehensive picture of the biotransformation processes as they occur in a living organism and helps in confirming the relevance of the metabolites identified in vitro.

Analytical Techniques: The identification and structural elucidation of metabolites heavily rely on advanced analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and LC-HR-MS/MS, is the primary tool used. researchgate.netresearchgate.net These techniques allow for the accurate mass measurement of the parent drug and its metabolites, which aids in determining their elemental composition. Gas chromatography-mass spectrometry (GC-MS) is another technique employed, though LC-MS based methods are often preferred for their ability to detect a wider range of metabolites, including conjugated ones. researchgate.net

The following tables summarize the metabolites identified for the structurally similar compound 25I-NBOMe in pre-clinical models. These represent the likely metabolites that would be targeted in identification strategies for 25I-NBF.

Table 1: Phase I Metabolites of 25I-NBOMe Identified in Pre-Clinical Models

| Metabolite ID | Biotransformation | Common Name |

|---|---|---|

| M1 | O-desmethyl | 25I-NBOH |

| M2 | N-debenzylated | 2C-I |

| M3/M4 | O-desmethyl of 2C-I | 5-OH-2C-I / 2-OH-2C-I |

| M5 | O-desmethyl | 2-O-desmethyl-5-I-NBOMe |

| M6 | O-desmethyl | 5-O-desmethyl-2-I-NBOMe |

This table is based on data from studies on the related compound 25I-NBOMe and represents potential metabolites of 25I-NBF. nih.gov

Table 2: Phase II Metabolites of 25I-NBOMe Identified in Pre-Clinical Models

| Metabolite Type | Description |

|---|

This table is based on data from studies on the related compound 25I-NBOMe and represents potential metabolites of 25I-NBF. nih.gov

In forensic analysis, the identification of specific and abundant metabolites is key to confirming exposure. For 25I-NBOMe, O-desmethyl metabolites (M5 and M6) have been suggested as optimal biomarkers for detection in urine. nih.gov A similar strategy would likely be employed for 25I-NBF, focusing on the identification of its unique metabolic products.

Analytical Chemistry and Detection Methodologies for 25i Nbf Hydrochloride

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating complex mixtures. In the context of 25I-NBF analysis, it is often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For some phenethylamines, GC-MS analysis can be challenging due to thermal degradation within the injector port, potentially leading to misidentification. researchgate.net For instance, 25I-NBOH can degrade to 2C-I under typical GC-MS conditions. researchgate.net While specific GC-MS protocols for 25I-NBF are documented, derivatization is sometimes necessary to improve chromatographic behavior and prevent misidentification. researchgate.netumich.edu

One GC-MS method utilized a 30-meter HP1-MS column with a temperature program starting at 170°C, ramping up to 325°C, and an electron ionization (EI) energy of 70 eV. policija.si In another protocol, underivatized 25I-NBF showed a retention time of 8.54 minutes, with characteristic mass fragments at m/z 278, 247, 232, 138, 109, and 91. umich.edu Derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) shifted the retention time to 11.32 minutes and produced different fragments. umich.edu

Table 1: GC-MS Data for 25I-NBF Analysis

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Underivatized | 8.54 | 278, 247, 232, 138, 109, 91 |

| PFPA | 11.32 | 290, 275, 247, 148, 109, 91 |

| Acetate (B1210297) | 12.47 | 457, 290, 277 |

Data sourced from Current Protocols in Toxicology. umich.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-Q-Exactive Orbitrap MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of 25I-NBF and related compounds, offering high sensitivity and specificity without the need for derivatization. fda.gov.twhanyang.ac.kr This method is particularly suitable for analyzing complex biological matrices like urine and plasma. europeanreview.orghanyang.ac.krnih.gov

Several LC-MS/MS methods have been developed for the simultaneous detection of multiple NBOMe derivatives, including 25I-NBF. europeanreview.orghanyang.ac.kr These methods often employ solid-phase extraction (SPE) for sample clean-up and pre-concentration. europeanreview.orghanyang.ac.kr One such method for urine analysis utilized a rapid FASt™ solid-phase extraction and achieved a linearity range of 1 to 100 ng/mL for nine different NBOMe compounds, including 25I-NBF. nih.gov Another study developed a method for plasma analysis with the same calibration range and found the intra- and inter-day precision and accuracy to be within acceptable limits. hanyang.ac.kr

The chromatographic separation is typically achieved on a C18 or a Phenyl-Hexyl column with a gradient elution using a mobile phase consisting of acidified water (with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govfda.gov.twhanyang.ac.kr Detection is performed in multiple reaction monitoring (MRM) mode, which enhances selectivity. fda.gov.twnih.gov For 25I-NBF, a common precursor ion is m/z 416.0517, which fragments into characteristic product ions. acs.org

Table 2: LC-MS/MS Parameters for 25I-NBF

| Parameter | Value/Description |

|---|---|

| Precursor Ion (m/z) | 416.0517 |

| Product Ions (m/z) | 291 |

| Collision Energy (eV) | 25, 47 |

| Retention Time (min) | 8.7 |

Data sourced from the Journal of Food and Drug Analysis and MS-Based Molecular Networking studies. fda.gov.twacs.org

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Q-Exactive Orbitrap MS, provides even greater mass accuracy and resolving power, further aiding in the confident identification of analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or amperometric detection can also be used for the analysis of NBOMe derivatives. acs.org While not as specific as mass spectrometry, HPLC-PDA can provide a rapid screening method. acs.org One study demonstrated the separation of four NBOMe derivatives from LSD using HPLC-PDA. acs.org

In conjunction with mass spectrometry, HPLC is a core component of the LC-MS/MS systems described above, providing the necessary separation of analytes before their detection. nih.govnih.govnih.gov For instance, an HPLC-MS-MS method for the analysis of blotter papers used a Restek Allure Biphenyl column with a gradient of methanol and water containing ammonium (B1175870) acetate and formic acid. nih.gov

Spectrometric Approaches

Spectrometric methods are indispensable for the structural elucidation and confirmation of 25I-NBF.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid screening technique that allows for the direct analysis of samples in their native state with minimal preparation. nih.gov It has been successfully applied to the analysis of blotter papers containing NBOMe derivatives, including 25I-NBF. nih.gov DART-MS can quickly identify the major components on the blotter paper, which can then be confirmed and quantified by a more robust technique like LC-MS/MS. nih.gov One study showed that DART-MS could differentiate between various NBOMe derivatives on the same blotter paper. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and its fragments. ies.gov.pl The fragmentation patterns of 25I-NBF and related compounds have been studied using techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). ies.gov.pl

Under electrospray ionization (ESI), the primary fragmentation of 25I-NBF involves the cleavage of the C-N bonds adjacent to the nitrogen atom. acs.orgies.gov.pl This leads to the formation of characteristic fragment ions. For 25I-NBF, the protonated molecular ion is observed at an m/z of 416.0517. acs.org Interestingly, halogen-substituted NBOMe derivatives like 25I-NBF can show unusual fragmentation, producing radical cation fragment ions. acs.org This detailed fragmentation analysis is essential for the unambiguous identification of the substance and for distinguishing it from structurally similar compounds. acs.orgies.gov.pl

Immunoassay Development for N-Benzylphenethylamine Detection

The detection of N-benzylphenethylamine (NBOMe) compounds, including 25I-NBF, presents a challenge for routine toxicological screening. Standard methods for detection rely on expensive and specialized equipment, such as mass spectrometry coupled with gas or liquid chromatography, which requires highly trained personnel. google.com In contrast, immunoassays offer a cost-effective, simple, and rapid alternative. google.com However, the development of such assays is complex, and as of the late 2010s, rapid immunoassay screening tests for the specific detection of NBOMe compounds were not widely available for routine drugs-of-abuse screening procedures. acs.orgresearchgate.net

Research has led to the development of antibodies and immunoassays capable of detecting the broader NBOMe family. One approach involves creating an antibody that can recognize the common structural features of these compounds. google.com In a patented method, an antibody was developed with a high sensitivity, measured by its IC₅₀ value, which is a common indicator of antibody sensitivity in immunoassays. google.com This antibody demonstrated significant cross-reactivity with a range of N-benzylphenethylamine analogues. google.com For comparative purposes, the cross-reactivity of the primary target analyte, 25I-NBOMe HCL, was set to 100%. google.com The assay demonstrated the potential for a sensitive screening tool capable of detecting not only known NBOMe compounds but also new analogues that may emerge. google.com

Cross-Reactivity of an NBOMe-Specific Antibody

The table below details the cross-reactivity of a developed antibody with various N-benzylphenethylamine compounds, relative to 25I-NBOMe. The IC₅₀ value represents the concentration of the analyte required to inhibit 50% of the antibody binding.

| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| 25I-NBOMe | 0.164 | 100 |

| 25B-NBOMe | 0.138 | 119 |

| 25E-NBOMe | 0.130 | 126 |

| 25H-NBOMe | 0.096 | 171 |

| 25D-NBOMe | 0.104 | 158 |

| Mescaline-NBOMe | 0.100 | 164 |

| 25P-NBOMe | 0.147 | 112 |

Development and Application of Certified Reference Materials

The accuracy and reliability of analytical methods used in forensic and clinical toxicology are paramount. Certified Reference Materials (CRMs) are essential tools for achieving this, serving as a benchmark for quality control. For 25I-NBF (hydrochloride), several manufacturers produce CRMs to support analytical testing. cerilliant.comchromservis.eulipomed-shop.com These materials are manufactured under stringent quality systems, with producers often holding accreditations to international standards such as ISO 17034 (for reference material producers), ISO/IEC 17025 (for testing laboratories), and ISO 9001. cerilliant.comchromservis.eulipomed-shop.com

CRMs for 25I-NBF are typically supplied as calibrated solutions, often at a concentration of 1.0 mg/mL in methanol (calculated as the free base), packaged in ampules. cerilliant.comnacchemical.comsigmaaldrich.com These "Certified Spiking Solutions" are intended to be used as starting material for the preparation of calibrators and quality controls in various analytical methods. cerilliant.comnacchemical.comsigmaaldrich.com The primary application of these CRMs is in quantitative analysis using techniques like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS), which are the most commonly reported methods for identifying and quantifying NBOMe compounds in biological samples. cerilliant.comnacchemical.comeuropeanreview.org By using a CRM, laboratories can validate their analytical procedures, ensure the traceability of their measurements, and achieve comparability of results between different laboratories. scispace.com

Properties of a Commercial 25I-NBF (hydrochloride) Certified Reference Material

This table summarizes the typical specifications for a commercially available Certified Reference Material (CRM) for 25I-NBF (hydrochloride).

| Property | Specification |

|---|---|

| Product Name | 25I-NBF (hydrochloride) Solution |

| CAS Number | 1539266-13-1 nacchemical.comlgcstandards.com |

| Molecular Formula | C₁₇H₁₉FINO₂ · HCl lgcstandards.comcaymanchem.com |

| Molecular Weight | 451.70 g/mol lgcstandards.comcaymanchem.com |

| Format | Certified Spiking Solution cerilliant.comsigmaaldrich.com |

| Concentration | 1.0 mg/mL in methanol (as free base) cerilliant.comsigmaaldrich.com |

| Intended Application | Starting material for calibrators/controls in GC/MS or LC/MS methods cerilliant.comnacchemical.comsigmaaldrich.com |

| Storage Temperature | -20°C lgcstandards.comcaymanchem.com |

Pre Clinical Research and Investigative Applications of 25i Nbf Hydrochloride

Utilization in Receptor Mapping Studies (e.g., Positron Emission Tomography (PET) Radiotracers)

A primary application of 25I-NBF in preclinical research is its use in mapping the distribution and density of serotonin (B10506) 5-HT2A receptors in the brain. wikipedia.orgcaymanchem.com Its high affinity and selectivity for this receptor make it an excellent candidate for the development of radiotracers for Positron Emission Tomography (PET) imaging. wikipedia.orgcaymanchem.combertin-bioreagent.com PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in living organisms. nih.gov

When radiolabeled, typically with carbon-11 (B1219553) ([¹¹C]), 25I-NBF can be administered to a subject, and its distribution in the brain can be tracked using a PET scanner. wikipedia.orgcaymanchem.com The resulting images provide a detailed map of 5-HT2A receptor locations. This is crucial for understanding the role of these receptors in various physiological and pathological processes. nih.gov The development of such agonist PET tracers allows for the study of receptor function in their high-affinity states, offering a more dynamic view of receptor activity compared to antagonist tracers. wikipedia.org

The suitability of a compound as a PET radiotracer depends on several factors, including high target affinity, selectivity, appropriate lipophilicity to cross the blood-brain barrier, and favorable metabolic profile. nih.gov Research has focused on synthesizing and evaluating various substituted phenethylamines, including 25I-NBF, for these properties. caymanchem.com

Table 1: Properties of 25I-NBF Relevant to Receptor Mapping

| Property | Value | Reference |

| Receptor Target | Serotonin 5-HT2A | wikipedia.orgcaymanchem.combertin-bioreagent.com |

| Binding Affinity (Ki) | 0.26 nM | caymanchem.combertin-bioreagent.comglpbio.com |

| Radiolabeled Form | [¹¹C]25I-NBF | wikipedia.orgcaymanchem.com |

| Imaging Modality | Positron Emission Tomography (PET) | wikipedia.orgcaymanchem.combertin-bioreagent.com |

In Vitro and In Vivo Models for Pharmacological Research

The pharmacological profile of 25I-NBF has been extensively characterized in both in vitro and in vivo research models. These studies are fundamental to understanding its mechanism of action and its effects on biological systems.

In Vitro Studies:

In vitro experiments, typically using cell cultures expressing specific receptors, have been instrumental in determining the binding affinity and functional activity of 25I-NBF. caymanchem.commedchemexpress.com These studies have consistently shown that 25I-NBF is a highly potent partial agonist at the human 5-HT2A receptor. caymanchem.combertin-bioreagent.comglpbio.com Its sub-nanomolar binding affinity (Ki) indicates a very strong interaction with the receptor. caymanchem.combertin-bioreagent.comglpbio.com The half-maximal effective concentration (EC50) value further quantifies its potency in eliciting a functional response at the receptor. caymanchem.combertin-bioreagent.comglpbio.com

Table 2: In Vitro Pharmacological Data for 25I-NBF

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT2A | 0.26 nM | caymanchem.combertin-bioreagent.comglpbio.com |

| Functional Activity (EC50) | Human 5-HT2A | 1.6 nM | caymanchem.combertin-bioreagent.comglpbio.com |

| Functional Profile | Partial Agonist | wikipedia.orgbertin-bioreagent.comglpbio.com |

In Vivo Studies:

In vivo research, primarily conducted in animal models such as rodents, allows for the investigation of the physiological and behavioral effects of 25I-NBF in a whole organism. drugsandalcohol.ienih.gov A common behavioral assay used to assess the hallucinogenic potential of 5-HT2A receptor agonists is the head-twitch response (HTR) in mice. drugsandalcohol.ie Compounds that activate the 5-HT2A receptor typically induce this behavior. drugsandalcohol.ie Studies have shown that N-benzyl derivatives of phenethylamines, like 25I-NBF, are potent inducers of the HTR. nih.gov

These animal models are crucial for understanding the compound's effects on the central nervous system and for validating the findings from in vitro and PET imaging studies. drugsandalcohol.ienih.gov For instance, the potency of a compound in inducing the HTR can be correlated with its binding affinity and functional activity at the 5-HT2A receptor. nih.gov

Investigative Tools in Neuroscience and Serotonin System Research

Beyond its specific applications in receptor mapping and pharmacological profiling, 25I-NBF serves as a broader investigative tool in neuroscience for probing the complexities of the serotonin system. wikipedia.orgacs.org The serotonin system is implicated in a vast array of physiological functions and is a key area of research in understanding the pathophysiology of various neuropsychiatric disorders. nih.gov

The development of potent and selective ligands like 25I-NBF allows researchers to dissect the specific roles of the 5-HT2A receptor in these processes. wikipedia.orgacs.org By selectively activating this receptor subtype, scientists can study its downstream signaling pathways and its influence on other neurotransmitter systems, such as the dopaminergic and glutamatergic systems. mdpi.comnih.gov

The structural modifications that led to the creation of 25I-NBF, specifically the N-benzyl substitution on the phenethylamine (B48288) scaffold, have provided valuable insights into the structure-activity relationships of 5-HT2A receptor agonists. caymanchem.com This knowledge is critical for the rational design of new chemical probes and potential therapeutic agents targeting the serotonin system.

Legal and Regulatory Considerations in Research Contexts

International and National Scheduling of 25I-NBF (hydrochloride) for Research Use

The international control of novel psychoactive substances often lags behind their emergence on the illicit market. While foundational treaties like the 1971 UN Convention on Psychotropic Substances provide a framework for controlling many drugs, new compounds like 25I-NBF and its analogues may not be explicitly listed. drugsandalcohol.ie However, many countries have enacted national legislation to control these substances, often by classifying them based on their structural similarity to already scheduled compounds or through specific emergency scheduling actions. tusnovics.plfederalregister.gov

In the United States, 25I-NBF is classified as a Schedule I substance. ontosight.ai This designation is reserved for substances with a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. This scheduling is consistent with that of structurally related N-benzylphenethylamine (NBOMe) compounds, such as 25I-NBOMe, which were also placed into Schedule I by the Drug Enforcement Administration (DEA). federalregister.govwikipedia.org

Globally, the legal status of 25I-NBF varies, reflecting different national legislative approaches to NPS. For example, the United Kingdom classifies 25I-NBF as a Class A drug under the Misuse of Drugs Act 1971, which includes a broad catch-all clause for N-benzylphenethylamine derivatives. tusnovics.plwikipedia.org In Germany, it falls under the New Psychoactive Substances Act (NpSG), which permits its use for industrial and scientific purposes only. wikipedia.org Sweden has explicitly listed 25I-NBF as a Schedule I narcotic. wikipedia.org Other countries have also implemented controls, making the compound illegal for general use while accommodating legitimate research under strict licensing. wikipedia.org

Table 1: National Scheduling and Legal Status of 25I-NBF

| Country/Jurisdiction | Legal Status/Schedule | Notes |

| United States | Schedule I ontosight.ai | High potential for abuse, no accepted medical use. |

| United Kingdom | Class A wikipedia.org | Controlled under the N-benzylphenethylamine catch-all clause. tusnovics.pl |

| Germany | NpSG (New Psychoactive Substances Act) wikipedia.org | Industrial and scientific use is permitted. wikipedia.org |

| Sweden | Schedule I wikipedia.org | Listed as a narcotic with no normal medical use. wikipedia.org |

| Brazil | Class F2 (Prohibited Psychotropics) wikipedia.org | Included in the list of prohibited substances. |

| Hungary | Illegal wikipedia.org | The substance is controlled. |

| Japan | Illegal wikipedia.org | The substance is controlled. |

| Latvia | Illegal wikipedia.org | The substance is controlled. |

Implications for Academic and Forensic Research Laboratories

The classification of 25I-NBF (hydrochloride) as a controlled substance has significant implications for both academic and forensic research laboratories. The stringent regulatory requirements govern every aspect of the compound's lifecycle within a research setting, from acquisition to disposal. federalregister.gov

For academic researchers, the Schedule I status of 25I-NBF means that its use in studies, such as mapping the distribution of 5-HT2A receptors in the brain using its radiolabelled form, requires specific licensing and registration with national authorities like the DEA in the US. federalregister.govwikipedia.orgcaymanchem.com Laboratories must adhere to strict protocols for security, inventory control, and record-keeping to prevent diversion. federalregister.gov While these regulations are necessary, they can introduce administrative and financial burdens that may impact the feasibility of research on the therapeutic potential or fundamental neuropharmacology of such compounds. drugsandalcohol.ie

Forensic laboratories face a different set of challenges. Their primary role is the identification and quantification of controlled substances in seized materials and biological samples. fda.gov.twsemanticscholar.org The constant emergence of NPS necessitates that forensic labs continuously update their analytical methods and reference material libraries. semanticscholar.org The analysis of 25I-NBF requires sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate identification. drugsandalcohol.iefda.gov.tw Laboratories must validate their methods according to established forensic toxicology guidelines to ensure that their results are reliable and admissible in legal proceedings. fda.gov.tw The availability of certified reference materials for 25I-NBF (hydrochloride) is crucial for this purpose. drugsandalcohol.iecaymanchem.com

Table 2: Summary of U.S. DEA Regulatory Requirements for Handling Schedule I Substances in Research

| Requirement | Description | Implication for Laboratories |

| Registration | Entities must obtain a specific registration from the DEA to handle Schedule I substances. federalregister.gov | Requires a detailed application process and approval prior to any research activities. |

| Security | Must be stored in a securely locked, substantially constructed cabinet or safe to prevent theft or diversion. federalregister.gov | Requires physical security infrastructure and strict access control protocols. |

| Inventory | Accurate and complete records of all controlled substances must be maintained and updated biennially. federalregister.gov | Demands meticulous record-keeping of amounts received, used, and destroyed. |

| Record-Keeping | All transactions involving the substance, from acquisition to disposal, must be documented. federalregister.gov | Creates an auditable trail for regulatory oversight and inspection. |

| Labeling & Packaging | All commercial containers must be labeled with the appropriate controlled substance symbol. federalregister.gov | Ensures clear identification and handling awareness. |

| Reporting | Theft or significant loss of the substance must be reported to the DEA immediately upon discovery. federalregister.gov | Mandates prompt reporting of any security breaches or inventory discrepancies. |

Responsible Conduct of Research with Controlled Substances

The responsible conduct of research with controlled substances like 25I-NBF (hydrochloride) is paramount to ensuring the safety of personnel, preventing diversion, and maintaining public trust in the scientific enterprise. This extends beyond simple compliance with legal statutes and encompasses a broader ethical commitment to rigorous and secure scientific practice.

Key principles for the responsible conduct of research include:

Strict Adherence to Licensing: Researchers must operate strictly within the bounds of their government-issued licenses, which specify the substances, quantities, and research activities permitted.

Comprehensive Training: All laboratory personnel involved in handling the substance must be thoroughly trained on the specific security protocols, handling procedures, and emergency responses.

Robust Security and Access Control: Access to the substance must be limited to authorized and trained individuals. Secure storage, as mandated by regulations, is a critical component of preventing internal and external diversion. federalregister.gov

Meticulous Record-Keeping: Maintaining detailed and accurate logs of the compound's use is essential for accountability. These records should document every milligram of the substance from its arrival in the lab to its use in an experiment or its eventual destruction. federalregister.gov

Proper Disposal: Controlled substances cannot be discarded through normal waste streams. Researchers must follow specific, approved procedures for the destruction of any unused or expired material, often requiring witnessing and detailed documentation to render the substance non-retrievable.

Ethical Oversight: Research protocols, particularly those involving animal models, must be reviewed and approved by institutional oversight committees, such as an Institutional Animal Care and Use Committee (IACUC), to ensure that the research is scientifically justified and ethically sound.

By adhering to these principles, the scientific community can continue to conduct valuable research on controlled substances like 25I-NBF, contributing to the fields of neuropharmacology and forensic science while upholding the highest standards of safety and regulatory compliance.

Future Directions and Research Gaps

Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles

The current understanding of 25I-NBF's pharmacodynamics is primarily centered on its high affinity and partial agonism at the human 5-HT₂A receptor. caymanchem.combertin-bioreagent.com However, a complete pharmacodynamic profile requires a much broader investigation. Future research must systematically map its binding affinity and functional activity across a wide array of other serotonin (B10506) receptor subtypes, as well as adrenergic, dopaminergic, and other relevant CNS receptors to understand its full receptor interaction profile. researchgate.net While some N-benzylphenethylamines are known to be selective for 5-HT₂ receptors, the full selectivity profile of 25I-NBF remains to be thoroughly documented. wikipedia.org Studies have shown that compounds with the NBF structural entity can be less potent at the 5-HT₂A receptor compared to those with an NBOMe backbone, an area that warrants further quantitative exploration. researchgate.net

A significant research gap exists in the characterization of its functional selectivity, or "biased agonism." 25I-NBF is known to exhibit a bias towards the β-arrestin 2 signaling pathway at the 5-HT₂A receptor. wikipedia.orgugent.be Future studies should employ advanced cell-based assays to quantify this bias relative to G-protein signaling pathways more precisely. Understanding how 25I-NBF differentially engages these intracellular pathways is critical, as it may explain the unique behavioral effects of different hallucinogens. ugent.be

Furthermore, the pharmacokinetic profile of 25I-NBF is largely uncharacterized. There is a pressing need for systematic in vivo studies in animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). Research on related N-benzylated phenethylamines suggests they may have low hepatic stability and be subject to significant first-pass metabolism, but specific data for 25I-NBF is lacking. researchgate.net The use of its radiolabelled form for PET imaging has been explored, which provides some insight into its brain distribution, but comprehensive pharmacokinetic studies are required. caymanchem.comwikipedia.orgdrugsandalcohol.ie These studies would clarify its bioavailability, brain penetrance, and rate of clearance, which are fundamental to interpreting any observed pharmacological effects. nih.gov

Table 1: Known In Vitro Pharmacological Data for 25I-NBF

| Parameter | Receptor | Value |

|---|---|---|

| Kᵢ (Binding Affinity) | Human 5-HT₂A | 0.26 nM |

| EC₅₀ (Potency) | Human 5-HT₂A | 1.6 nM |

This table is interactive. Data sourced from existing in vitro studies. caymanchem.combertin-bioreagent.com

Development of Novel Analytical Techniques for Metabolite Profiling

The metabolism of N-benzylphenethylamines like 25I-NBF is believed to be complex, potentially involving multiple enzymatic pathways. researchgate.net While analytical methods exist to detect the parent compound in biological samples, a major research gap is the identification and characterization of its metabolites. europeanreview.org Future work must focus on developing and validating highly sensitive and specific analytical techniques, such as high-resolution mass spectrometry (e.g., LC-QTOF/MS), to perform comprehensive metabolite profiling in various biological matrices (e.g., plasma, urine, and liver microsomes). acs.orgdoi.org

These studies should aim to:

Identify the major and minor metabolites of 25I-NBF.

Elucidate the primary metabolic pathways, which may include O-demethylation, N-debenzylation to form 2C-I, hydroxylation, and subsequent glucuronide or sulfate (B86663) conjugation. doi.org

Characterize the cytochrome P450 (CYP) enzymes responsible for its metabolism. doi.org

Exploration of Further Structure-Activity Relationships and Analogues

The N-benzylphenethylamine class offers a rich scaffold for exploring structure-activity relationships (SAR). researchgate.net While it is known that the N-benzyl substitution significantly increases 5-HT₂A receptor affinity compared to the parent 2C-phenethylamines, the specific contribution of the ortho-fluoro substitution on the benzyl (B1604629) ring of 25I-NBF is not fully understood in a comparative context. drugsandalcohol.ienih.gov

Future research should systematically synthesize and evaluate a series of analogues to probe the following relationships:

N-benzyl ring substitutions: Compare the ortho-fluoro (NBF) group with other substitutions (e.g., methoxy (B1213986) in NBOMe, hydroxyl in NBOH, methylenedioxy in NBMD) at the ortho, meta, and para positions to determine their influence on receptor affinity, efficacy, and functional bias. researchgate.netnih.gov Studies indicate that the affinity for the 5-HT₂A receptor often follows the trend: NBOMe ≈ NBOH > NBMD > NBF. researchgate.net

Phenethylamine (B48288) ring substitutions: While the 2,5-dimethoxy-4-iodo substitution pattern is characteristic, modifying the halogen at the 4-position (e.g., replacing iodine with bromine or chlorine) or altering the methoxy groups could further refine the SAR. researchgate.net

Alkyl chain modifications: Investigating the effect of modifications to the ethylamine (B1201723) linker could also yield valuable SAR data.

This research will help to build predictive models for how specific structural changes modulate the pharmacological properties of this chemical class, providing valuable tools for neuroscience research. dntb.gov.ua

Table 2: Comparison of N-Benzyl Moieties and Their General Impact on 5-HT₂A Receptor Affinity

| N-Benzyl Moiety | Common Abbreviation | General Relative Affinity at 5-HT₂A |

|---|---|---|

| N-(2-methoxybenzyl) | NBOMe | High |

| N-(2-hydroxybenzyl) | NBOH | High |

| N-(2,3-methylenedioxybenzyl) | NBMD | Moderate |

| N-(2-fluorobenzyl) | NBF | Moderate |

This table is interactive. The relative affinities are generalized from comparative studies of N-benzylphenethylamine analogues. researchgate.net

Advanced Pre-clinical Research Methodologies

To bridge the gap between in vitro data and potential in vivo effects, future research on 25I-NBF must incorporate advanced pre-clinical research methodologies. The use of animal models is essential to characterize the compound's behavioral pharmacology. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic effects in humans and would be a key assay for characterizing 25I-NBF in vivo. europeanreview.org

Beyond classical behavioral tests, advanced techniques can provide deeper insights:

In vivo Neuroimaging: Utilizing techniques like functional magnetic resonance imaging (fMRI) or two-photon calcium imaging in animal models can map the specific neural circuits modulated by 25I-NBF.

Cell-Type Specific Technologies: Employing techniques like DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) or optogenetics can help dissect the role of specific neuronal populations (e.g., cortical pyramidal neurons) in the actions of 25I-NBF.

In vitro Brain Organoids: Human brain organoids offer a sophisticated model to study the effects of compounds on human neural tissue development and function in a controlled environment, providing a potential bridge between animal models and human neurobiology.

These advanced methodologies, combined with robust behavioral and pharmacokinetic studies, are necessary to develop a comprehensive and scientifically rigorous understanding of 25I-NBF and its place within the broader class of serotonergic ligands. semanticscholar.org

Q & A

Basic: How can researchers confirm 25I-NBF's affinity and selectivity for the 5-HT2A receptor in vitro?

Methodological Answer:

Radioligand displacement assays using tritiated or fluorescent ligands (e.g., [³H]ketanserin) are standard. Prepare brain tissue homogenates (e.g., rat cortex) and incubate with 25I-NBF at varying concentrations. Measure competitive binding curves using scintillation counting or fluorescence polarization. Validate selectivity by testing against other serotonin receptor subtypes (5-HT1A, 5-HT2C) and adrenergic receptors (α1, α2) to rule off-target effects .

Basic: What analytical methods ensure purity and structural integrity of synthesized 25I-NBF hydrochloride?

Methodological Answer:

Combine HPLC with UV detection (λmax ~203 nm) and high-resolution mass spectrometry (HRMS) for purity assessment (>98%). Confirm structure via ¹H/¹³C NMR, focusing on characteristic peaks:

- NMR signals : Fluorobenzyl protons (δ 4.3–4.5 ppm), iodinated aromatic protons (δ 7.2–7.8 ppm).

- Mass Spec : Expected [M+H]⁺ at m/z 458.1 (C₁₇H₁₈FINO₂•HCl). Include elemental analysis (C, H, N) to validate stoichiometry .

Advanced: How can 25I-NBF be optimized as a PET ligand for 5-HT2A receptor mapping in vivo?

Methodological Answer:

Develop a carbon-11 or fluorine-18 radiolabeled analog. Use precursor-directed synthesis with [¹¹C]CH₃OTf for methylation. Assess pharmacokinetics in rodents via dynamic PET imaging, measuring brain uptake (SUVmax) and washout rates. Compare blocking studies with unlabeled 25I-NBF or ketanserin to confirm receptor-specific binding. Adjust lipophilicity (logP) to balance blood-brain barrier penetration and nonspecific binding .

Advanced: How should researchers resolve contradictions in reported 5-HT2A binding affinity (Ki) values for 25I-NBF?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or tissue sources. Standardize protocols:

- Use identical membrane preparations (e.g., transfected HEK-293 cells vs. native cortical tissue).

- Validate with a reference agonist (e.g., DOI).

- Apply statistical meta-analysis to published datasets, weighting results by assay rigor (e.g., n ≥ 3 replicates, radioligand specificity) .

Basic: What steps are critical in synthesizing and characterizing this compound?

Methodological Answer:

Synthesis : React 2,5-dimethoxy-4-iodophenethylamine with 2-fluorobenzyl chloride in anhydrous DMF. Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

- FT-IR : Confirm N–H stretch (~3300 cm⁻¹) and C–I bond (~500 cm⁻¹).

- Melting Point : Compare to literature values (e.g., ~210–215°C).

- Chiral HPLC : Ensure enantiomeric purity if asymmetric centers exist .

Advanced: How to evaluate 25I-NBF's cross-reactivity with non-serotonergic receptors in high-throughput panels?

Methodological Answer:

Screen against a receptor panel (≥50 targets) using competitive binding or functional assays (e.g., cAMP accumulation for GPCRs). Prioritize receptors with structural similarity to 5-HT2A, such as histamine H1 or dopamine D2. Use IC₅₀ ratios (5-HT2A vs. off-target) to calculate selectivity indices. Address partial agonism via β-arrestin recruitment assays .

Basic: What protocols ensure this compound stability during long-term storage?

Methodological Answer:

Store lyophilized powder at -20°C in airtight, light-protected vials with desiccant. For solutions, use anhydrous DMSO (≤1 mM) and avoid freeze-thaw cycles. Monitor degradation via stability-indicating HPLC: track new peaks at 254 nm over 6–12 months. Purity should remain ≥95% under recommended conditions .

Advanced: How to design structure-activity relationship (SAR) studies for 25I-NBF analogs targeting enhanced 5-HT2A efficacy?

Methodological Answer:

Systematically modify substituents:

- Iodo Group : Replace with Br, Cl, or CF₃ to assess halogen effects.

- Fluorobenzyl Moiety : Test ortho/meta/para substitutions.

Evaluate analogs via: - Functional Assays : Measure EC₅₀ for IP₁ accumulation or calcium flux.

- Molecular Docking : Align with 5-HT2A crystal structures (PDB: 6WGT) to predict binding poses.

Prioritize compounds with >10-fold selectivity over 5-HT2C and improved metabolic stability (e.g., liver microsome assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.